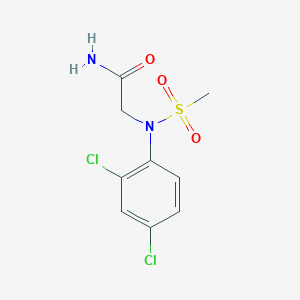![molecular formula C15H14ClN5O3 B5852577 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)
2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine, also known as CNB-001, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit neuroprotective effects and has been studied extensively for its ability to treat various neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine is still being studied. However, it is believed that the compound exerts its neuroprotective effects through several mechanisms, including reducing inflammation, preventing oxidative stress, and promoting neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce oxidative stress and promote neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine is its ability to reduce brain damage in animal models of various neurological disorders. Additionally, the compound has been shown to be well-tolerated in animal studies. However, one limitation of this compound is that its exact mechanism of action is still being studied, which makes it difficult to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine. One area of research is the potential use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in treating traumatic brain injury, stroke, and spinal cord injury.
Synthesis Methods
The synthesis of 2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-nitrobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloro-6-methylpyrimidine. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine has been extensively studied for its neuroprotective effects. It has been shown to reduce brain damage in animal models of traumatic brain injury, stroke, and spinal cord injury. Additionally, this compound has been studied for its potential to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c16-13-10-11(21(23)24)2-3-12(13)14(22)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMMZPBASMLEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)



![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)

![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)


![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)



![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)